4-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
4-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C18H13ClFN3OS and its molecular weight is 373.83. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Medicinal Chemistry
One of the primary applications of this compound is in heterocyclic synthesis. It serves as a building block for synthesizing a range of heterocyclic compounds, which are of considerable interest in medicinal chemistry for their potential therapeutic properties. For example, thiophenylhydrazonoacetates are utilized in creating pyrazole, isoxazole, and pyrazolopyrimidine derivatives, showcasing the versatility of thiophene-based compounds in synthesizing heterocyclic structures with potential biological activities (Mohareb et al., 2004).
Anticancer Activity
Compounds synthesized from 4-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been evaluated for their anticancer activities. For instance, novel fluoro-substituted benzo[b]pyran derivatives have demonstrated significant anti-lung cancer activity in vitro, indicating the potential of these compounds in cancer therapy (Hammam et al., 2005).
Material Science Applications
In material science, derivatives of this compound have been used to synthesize new polyamides and polyimides containing pyrazoline moieties. These materials exhibit unique properties, such as excellent solubility in polar aprotic solvents and thermal stability, making them suitable for various advanced applications (Mikroyannidis, 1997).
Antimicrobial and Antiviral Activities
The exploration of new antibacterial and antiviral agents is another significant area of application. Some synthesized compounds from this compound have shown promising antimicrobial and antiviral activities. For instance, benzamide-based 5-aminopyrazoles and their fused heterocycles have exhibited remarkable anti-avian influenza virus activity, presenting a potential route for developing new antiviral drugs (Hebishy et al., 2020).
Mechanism of Action
Target of Action
Similar compounds with indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to antimicrobial and antidiabetic effects .
Biochemical Pathways
Based on the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also produce diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3OS/c19-12-3-1-11(2-4-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOZUPCJPMWLCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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